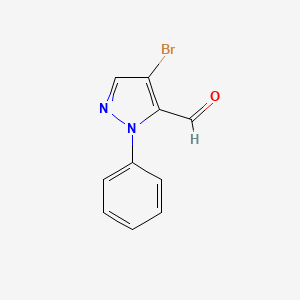

4-Bromo-1-phenyl-1h-pyrazole-5-carbaldehyde

Description

4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde is a pyrazole derivative characterized by a bromine atom at position 4, a phenyl group at position 1, and an aldehyde functional group at position 3. This compound is of significant interest in medicinal and agrochemical research due to the versatility of the aldehyde group, which enables further functionalization (e.g., condensation reactions to form Schiff bases). Its molecular structure has been validated via X-ray crystallography, revealing planar geometry with dihedral angles between the pyrazole ring and aryl substituents that influence intermolecular interactions .

Properties

IUPAC Name |

4-bromo-2-phenylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-6-12-13(10(9)7-14)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNNGGKCPMEEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-phenyl-1H-pyrazole with a formylating agent under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, carboxylic acids, alcohols, Schiff bases, and hydrazones .

Scientific Research Applications

4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde is a pyrazole derivative with applications in scientific research, particularly in organic synthesis. The presence of a bromine atom at the 4-position of the pyrazole ring makes it of interest in chemical studies.

Molecular Structure and Properties

- Molecular Formula:

- Molecular Weight: Approximately 227.07 g/mol

- IUPAC Name: this compound

- Classified as a heterocyclic compound and a pyrazole derivative.

Synthesis

The synthesis of this compound typically involves several steps, which may vary based on desired purity and yield, with lab procedures often optimized for industrial applications.

Applications in Scientific Research

- Organic Synthesis: It serves as an intermediate for synthesizing more complex molecules and exploring potential biological activities.

- Anti-inflammatory Activity: Several studies have explored pyrazole derivatives for their anti-inflammatory properties . For instance, 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes have been synthesized and tested for anti-inflammatory activities . Some compounds exhibited maximum activity compared to the standard drug diclofenac sodium .

- Anti-microbial applications: Pyrazole derivatives have been reported as anti-microbial compounds .

Related Research

Mechanism of Action

The mechanism of action of 4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function . The bromine atom can also participate in halogen bonding, influencing molecular interactions and stability .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Derivatives

Substituent Effects on Reactivity and Geometry

Target Compound vs. 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde

- Structural Differences : The latter features a 4-chlorobenzyl group at position 1 instead of a phenyl group. This substitution increases steric bulk and introduces electron-withdrawing effects.

- Synthesis : Both compounds are synthesized via oxidation of corresponding alcohols, but the presence of a benzyl group may require additional protection/deprotection steps.

Target Compound vs. 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

- Functional Groups : The latter contains a bromomethyl substituent and a ketone group, enhancing electrophilicity.

- Molecular Weight : Higher molecular weight (m/z 381 vs. ~265 for the target compound) due to additional bromine and methyl groups .

- Applications : The bromomethyl group facilitates alkylation reactions, making it useful in polymer chemistry, whereas the aldehyde in the target compound is more suited for nucleophilic additions.

Physicochemical Properties

Comparison with 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

- Halogen Effects: The iodo substituent in position 4 increases molecular weight (314.91 g/mol vs.

- Reactivity : Iodine’s lower electronegativity compared to bromine may reduce electron-withdrawing effects, altering reaction kinetics in cross-coupling reactions.

Comparison with Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Data Table: Key Properties of Selected Compounds

Biological Activity

4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is known for its diverse biological activities due to its ability to interact with various molecular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

In a study involving the synthesis of pyrazole derivatives, it was found that the compound effectively inhibits tubulin polymerization, a crucial process for cancer cell division . The binding affinity at the colchicine site of tubulin was also noted, suggesting a mechanism of action that disrupts microtubule dynamics .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary findings suggest that it exhibits activity against various bacterial strains, although detailed quantitative analyses are still required to establish its efficacy compared to established antimicrobial agents.

Anti-inflammatory Activity

Inflammation plays a significant role in cancer progression and other diseases. Research indicates that pyrazole derivatives can modulate inflammatory pathways. The specific anti-inflammatory effects of this compound have yet to be fully elucidated but are promising based on related compounds within the pyrazole class .

The mechanism of action for this compound is likely multifaceted, involving:

- Inhibition of tubulin polymerization , which affects cell division.

- Interaction with specific enzymes or receptors involved in cancer progression and inflammation.

Molecular docking studies have suggested specific binding interactions with target proteins, which may lead to downstream effects on cellular signaling pathways .

Case Studies

Several case studies have examined the biological activity of pyrazole derivatives similar to this compound:

- Study on MCF7 and HepG2 Cells : This study showed that pyrazole derivatives exhibited significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cells with IC50 values indicating potent effects .

- Antimicrobial Screening : A comparative analysis demonstrated that certain pyrazole derivatives showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde?

The Vilsmeier-Haack reaction is a key method for synthesizing pyrazole carbaldehydes. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized via this method using DMF and POCl₃ to introduce the aldehyde group . Alternatively, oxidation of pyrazole alcohols (e.g., [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol) with pyridinium chlorochromate (PCC) in DMF under mild conditions yields carbaldehydes, followed by purification via silica gel chromatography .

Q. How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction is the gold standard. Data collection using Bruker SMART APEX CCD detectors and refinement via SHELXL (with riding H-atom models) ensure accuracy . Validation tools like PLATON check for structural integrity, assessing bond lengths, angles, and dihedral angles (e.g., pyrazole ring vs. bromophenyl groups) .

Q. What spectroscopic techniques characterize this compound’s photophysical properties?

UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., DMSO) reveal absorption/emission profiles. For instance, emission at 356 nm in DMSO indicates solvent-dependent luminescence .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during aldehyde group introduction?

Challenges in oxidation steps (e.g., over-oxidation) are addressed by controlling PCC stoichiometry and reaction time. Monitoring via TLC ensures reaction completion before workup. Column chromatography with ethyl acetate/hexane gradients isolates the aldehyde product .

Q. How do steric and electronic effects influence dihedral angles between the pyrazole ring and substituents?

X-ray data show dihedral angles (e.g., 3.29° between pyrazole and bromophenyl rings) are influenced by substituent bulk and electronic interactions. Comparative analysis with derivatives (e.g., 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde) using ORTEP-3 visualizes conformational differences .

Q. What strategies enhance biological activity if initial screening yields inactive results?

Structural modifications, such as introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position or varying aryl substituents, can improve bioactivity. Pharmacophore modeling based on active analogs (e.g., anticancer pyrazole derivatives) guides rational design .

Q. How are data contradictions resolved in crystallographic refinement?

Discrepancies in thermal parameters or occupancy factors are addressed using SHELXL’s constraints (e.g., isotropic displacement for H-atoms). Multi-scan absorption corrections (SADABS) and high data-to-parameter ratios (>15:1) ensure reliability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.